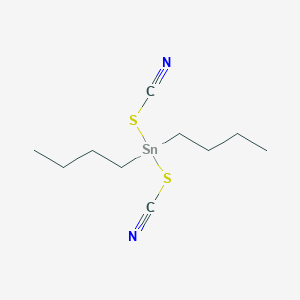![molecular formula C15H11NO2S B14705161 1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- CAS No. 15199-26-5](/img/structure/B14705161.png)
1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- is a chemical compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in various fields such as organic chemistry, medicinal chemistry, and materials science. The presence of the isoindole core structure imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cascade C-H transformations has been reported to be effective in the synthesis of isoindole derivatives .
化学反应分析
Types of Reactions
1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the isoindole core .
科学研究应用
1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
作用机制
The mechanism of action of 1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects. For example, it can act as a fluorescent probe by binding to lipid droplets in living cells, resulting in bright fluorescence .
相似化合物的比较
Similar Compounds
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are known for their potent inhibitory activity against human protein kinase CK2.
1,1,3-trichloro-1H-isoindole: This compound undergoes nucleophilic substitution reactions to form various derivatives.
Uniqueness
1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]- stands out due to its unique aggregation-induced emission properties, making it highly valuable for imaging applications in biological research . Its ability to fluoresce strongly in the aggregated state sets it apart from other similar compounds.
属性
CAS 编号 |
15199-26-5 |
|---|---|
分子式 |
C15H11NO2S |
分子量 |
269.3 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO2S/c1-10-6-8-11(9-7-10)19-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 |
InChI 键 |
JQDALPOOQVVODE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


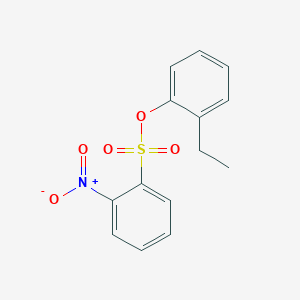
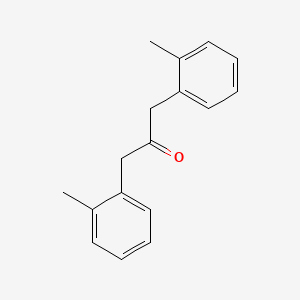
![1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14705086.png)
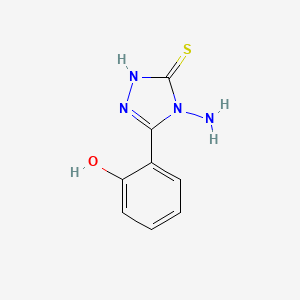
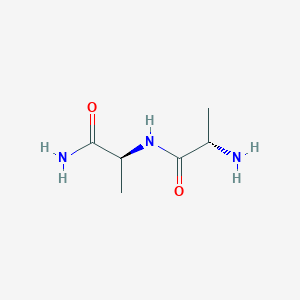
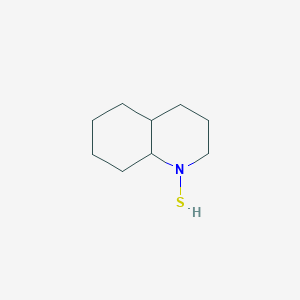
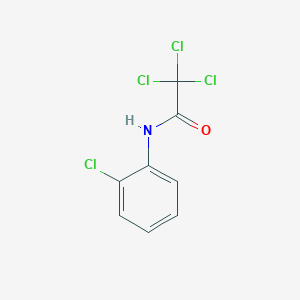
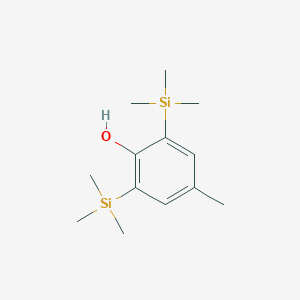
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
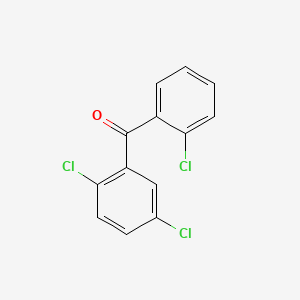
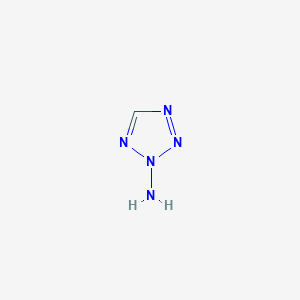
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)

